3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15614413
InChI: InChI=1S/C26H22N4O3S2/c1-16-8-6-12-29-23(16)28-22(27-17(2)18-9-4-3-5-10-18)20(24(29)31)14-21-25(32)30(26(34)35-21)15-19-11-7-13-33-19/h3-14,17,27H,15H2,1-2H3/b21-14-
SMILES:
Molecular Formula: C26H22N4O3S2
Molecular Weight: 502.6 g/mol

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15614413

Molecular Formula: C26H22N4O3S2

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C26H22N4O3S2
Molecular Weight 502.6 g/mol
IUPAC Name (5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H22N4O3S2/c1-16-8-6-12-29-23(16)28-22(27-17(2)18-9-4-3-5-10-18)20(24(29)31)14-21-25(32)30(26(34)35-21)15-19-11-7-13-33-19/h3-14,17,27H,15H2,1-2H3/b21-14-
Standard InChI Key YJXRFEWPZFHXFW-STZFKDTASA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NC(C)C5=CC=CC=C5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NC(C)C5=CC=CC=C5

Introduction

The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidine core, a thiazolidinone moiety, and a furylmethyl group. This structure suggests potential biological activities, including antimicrobial and anticancer properties, due to the presence of these functional groups.

Structural Features

The compound's structure includes:

  • Pyrido[1,2-a]pyrimidine Core: Known for diverse pharmacological activities, including anticancer effects.

  • Thiazolidinone Moiety: Often associated with antimicrobial and anti-inflammatory properties.

  • Furylmethyl Group: Contributes to chemical diversity and potential reactivity.

  • (1-Phenylethyl)amino Substituent: May influence solubility and biological interactions.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis details for this exact compound are not readily available, similar compounds often require the use of Vilsmeier–Haack reagents or other specialized reagents to form the pyrimidine and thiazolidinone rings.

Reagent/MethodRole in Synthesis
Vilsmeier–Haack ReagentFormation of pyrimidine rings
Phosphorus OxychlorideActivation of carbonyl groups
Ammonium CarbonateCompletion of ring formation

Biological Activity

Compounds with similar structures have shown potential therapeutic effects, including:

  • Antimicrobial Activity: Thiazolidinones are known for their efficacy against bacterial and fungal strains.

  • Anticancer Activity: Pyrido[1,2-a]pyrimidines have been explored for their anticancer properties.

  • Enzyme Inhibition: Potential for inhibiting enzymes involved in disease pathways.

Safety Considerations

Compounds with similar structures may pose risks such as skin and eye irritation. Handling and testing should be conducted with appropriate safety precautions.

HazardDescription
H315Causes skin irritation
H319Causes serious eye irritation

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